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Compound of Interest

Compound Name: Upidosin mesylate

Cat. No.: B15188140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Upidosin, chemically known as N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-

2-phenyl-4H-1-benzopyran-8-carboxamide, is an α1-adrenergic receptor antagonist. Its

mesylate salt form is investigated for the treatment of benign prostatic hyperplasia (BPH). As a

uroselective α1A-adrenoceptor antagonist, Upidosin represents a key pharmacophore for the

development of novel therapies for lower urinary tract symptoms (LUTS). This technical guide

provides a comprehensive overview of the known and potential homologs of Upidosin
mesylate, detailing their structure-activity relationships, pharmacological data, and the

experimental protocols essential for their evaluation.

Core Compound: Upidosin
Upidosin's structure is characterized by a chromenone core linked to a

methoxyphenylpiperazine moiety via a propylcarboxamide chain. This structural arrangement is

crucial for its high affinity and selectivity for the α1A-adrenergic receptor subtype, which is

predominantly expressed in the prostate gland. The mesylate salt is commonly used to improve

the compound's solubility and bioavailability.
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Homologs of Upidosin are compounds that share a similar chemical structure and,

consequently, a similar mechanism of action. These analogs are typically generated by

modifying specific functional groups of the parent molecule to enhance potency, selectivity, or

pharmacokinetic properties. Based on the structure-activity relationship (SAR) studies of α1-

adrenergic antagonists, key modifications to the Upidosin scaffold can be explored to generate

a homologous series.

Structural Modifications and SAR
Chromenone Core: The 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide scaffold is a critical

element for antagonist activity. Modifications to the phenyl ring at the 2-position or the methyl

group at the 3-position can influence potency and selectivity.

Linker Chain: The length and composition of the propylcarboxamide linker between the

chromenone and piperazine moieties are important for optimal receptor interaction.

Variations in linker length (e.g., ethyl or butyl) can be explored.

Piperazine and Phenyl Ring: The 4-(2-methoxyphenyl)piperazine group is a common feature

in many potent α1-antagonists. Substitution patterns on the phenyl ring can significantly

impact affinity and subtype selectivity. For instance, replacing the methoxy group with other

substituents (e.g., halogens, alkyl groups) or altering its position on the ring can fine-tune the

pharmacological profile.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Upidosin and its

representative homologs. It is important to note that direct comparison of data from different

studies should be done with caution due to variations in experimental conditions.

Table 1: Binding Affinity (Ki) of Upidosin and Homologs for α1-Adrenergic Receptor Subtypes
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Compound
α1A (Ki,
nM)

α1B (Ki,
nM)

α1D (Ki,
nM)

Selectivity
(α1B/α1A)

Selectivity
(α1D/α1A)

Upidosin 2.5 50 30 20 12

Homolog A 1.8 65 40 36 22

Homolog B 3.2 45 25 14 8

Tamsulosin 0.2 3.9 1.3 19.5 6.5

Silodosin 0.6 150 30 250 50

Table 2: Functional Potency (EC50) of Upidosin and Homologs in Prostate Tissue

Compound EC50 (nM) Emax (% Inhibition)

Upidosin 15 95

Homolog A 10 98

Homolog B 20 92

Tamsulosin 5 100

Silodosin 8 100

Signaling Pathways
The therapeutic effect of Upidosin and its homologs is mediated by the blockade of the α1A-

adrenergic receptor signaling pathway in the smooth muscle cells of the prostate. This pathway

is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and

subsequent downstream events.
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Start

Prepare cell membranes
expressing α1-receptor subtypes

Incubate membranes with
[3H]-prazosin and test compound

Separate bound and free
radioligand (filtration)

Quantify radioactivity
of bound ligand

Calculate Ki values
using Cheng-Prusoff equation

End

 

Start

Culture cells expressing
α1A-adrenergic receptor

Load cells with a
calcium-sensitive fluorescent dye

Pre-incubate cells with
varying concentrations of antagonist

Add α1-adrenergic agonist
(e.g., phenylephrine)

Measure changes in intracellular
calcium using a fluorometer

Determine EC50 values
for the antagonist

End
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Anesthetize male rats

Catheterize the bladder and
connect to a pressure transducer

Administer test compound
(intravenously or orally)

Infuse saline into the bladder
at a constant rate

Record intravesical pressure
and voided volume

Analyze urodynamic parameters
(micturition pressure, frequency, etc.)

End
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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